

# Comparative Guide to the Structure-Activity Relationship of Heterocyclic Compounds Analogous to C<sub>13</sub>H<sub>11</sub>Cl<sub>3</sub>N<sub>4</sub>O<sub>5</sub>

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## Compound of Interest

Compound Name: C<sub>13</sub>H<sub>11</sub>Cl<sub>3</sub>N<sub>4</sub>O<sub>5</sub>

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Introduction: While direct structure-activity relationship (SAR) studies for the specific molecular formula **C<sub>13</sub>H<sub>11</sub>Cl<sub>3</sub>N<sub>4</sub>O<sub>5</sub>** are not readily available in published literature, this guide provides a comparative analysis of structurally related and well-documented chlorinated heterocyclic compounds. By examining the SAR of chlorinated thiadiazole and benzothiazole derivatives, we can infer potential biological activities and guide the design of novel compounds. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to support further research and development.

## Section 1: Comparative Analysis of Chlorinated Thiadiazole Derivatives

A key structural motif related to the requested molecular formula is the chlorinated phenyl-thiadiazole scaffold. A representative compound, 5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triol, has been synthesized and evaluated for its antimicrobial properties.<sup>[1]</sup> The structure-activity relationship of this class of compounds is heavily influenced by the nature and position of substituents on the phenyl ring.

### Table 1: Antimicrobial Activity of a Dichlorophenyl Triazolo-Thiadiazole Derivative<sup>[1]</sup>

| Microorganism | Type                      | MIC (µg/mL) of<br>Dichlorophenyl<br>1,3,4-Triazolo-<br>thiadiazole | Standard Drug | MIC (µg/mL) of<br>Standard Drug |
|---------------|---------------------------|--|---------------|---------------------------------|
| S. aureus     | Gram-positive<br>Bacteria | 125  | Ampicillin    | 100                             |
| B. subtilis   | Gram-positive<br>Bacteria | 250  | Ampicillin    | 100                             |
| E. coli       | Gram-negative<br>Bacteria | 250  | Ampicillin    | 75                              |
| P. aeruginosa | Gram-negative<br>Bacteria | 500  | Ampicillin    | 100                             |
| C. albicans   | Fungi                     | >500   | Fluconazole   | 125                             |
| A. niger      | Fungi                     | >500   | Fluconazole   | 125                             |

#### Key SAR Observations for Thiadiazole Derivatives:

- **Halogen Substitution:** The presence of electron-withdrawing groups like chlorine on the phenyl ring is often associated with enhanced antimicrobial activity.<sup>[2]</sup> Specifically, dichlorination at the 2 and 4 positions of the phenyl ring contributes to the observed activity.<sup>[1]</sup>
- **Impact of Different Substituents:** Studies on other 1,3,4-thiadiazole derivatives have shown that electron-donating groups can decrease the antimicrobial activity, while other electron-withdrawing groups like nitro groups can lead to moderate activity.<sup>[2][4]</sup>
- **Activity Spectrum:** The dichlorophenyl triazolo-thiadiazole derivative shows more promising activity against Gram-positive bacteria compared to Gram-negative bacteria and fungi.<sup>[1]</sup> This suggests that modifications to the core structure could be explored to broaden the spectrum of activity.

## Section 2: Comparative Analysis of Chlorinated 2-Aminobenzothiazole Derivatives

Another relevant class of compounds are chlorinated 2-aminobenzothiazoles. These structures share the presence of a sulfur and nitrogen-containing heterocyclic ring system and have been investigated for their anticancer and antimicrobial activities.

**Table 2: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives**

| Compound ID | R Group                  | Cancer Cell Line | IC50 (μM) |
|-------------|--------------------------|------------------|-----------|
| OMS1        | Cyclohexylamino          | MCF-7            | >100      |
| OMS4        | 4-Iodoanilino            | MCF-7            | 12.5      |
| OMS5        | 4-Nitroanilino           | MCF-7            | 8.7       |
| OMS10       | 4-Nitrophenylpiperazinyl | MCF-7            | 5.2       |

Data synthesized from a study on novel 2-aminobenzothiazole derivatives as anticancer agents.

Key SAR Observations for 2-Aminobenzothiazole Derivatives:

- **Aromatic Substituents:** The introduction of substituted aniline and piperazine moieties at the 2-amino position significantly influences the anticancer activity.
- **Electron-Withdrawing Groups:** The presence of nitro and iodo groups on the aromatic ring of the substituent enhances the cytotoxic activity against the MCF-7 breast cancer cell line.
- **Piperazine Moiety:** Incorporating a piperazine ring, particularly with a nitrophenyl substitution, leads to the most potent anticancer activity in the series.

## Section 3: Experimental Protocols

## Synthesis of 5-(6-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazol-3-yl)benzene-1,2,3-triol[1]

A multi-step synthesis is employed, starting from the corresponding acid hydrazide. The key final step involves the cyclization of an intermediate with phosphorus oxychloride to form the triazolo-thiadiazole ring system. The crude product is then purified by recrystallization.

## Synthesis of N-(1,3-benzothiazol-2-yl)-2-(substituted amino)acetamide Derivatives

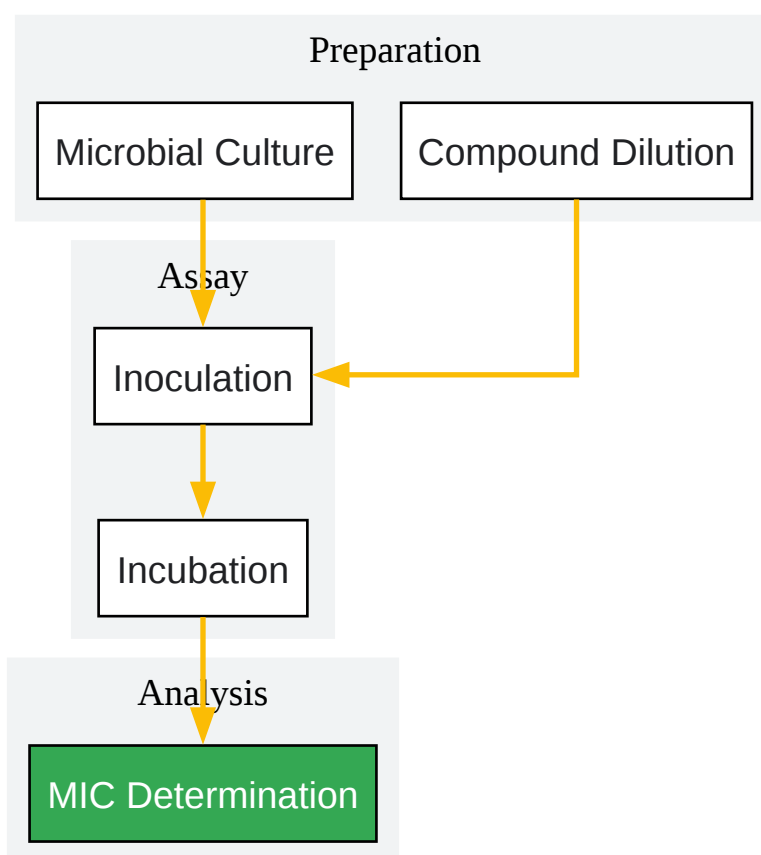
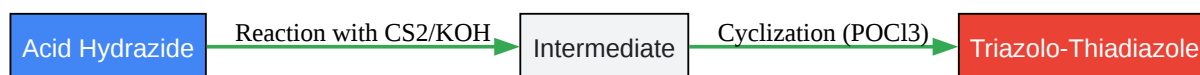
These compounds are typically synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which is then reacted with various amines or piperazines to yield the final products.

## Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

- **Preparation of Inoculum:** Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the cultures is adjusted to match a 0.5 McFarland standard.
- **Preparation of Test Compounds:** The synthesized compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- **Microdilution Assay:** Serial dilutions of the test compounds and standard drugs are prepared in 96-well microtiter plates containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension.
- **Incubation:** The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
- **Determination of MIC:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

## Section 4: Visualizations

### General Synthetic Pathway for Triazolo-Thiadiazole Derivatives



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